molecular formula C21H25N9O2S B2387203 3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 685860-46-2

3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2387203
CAS RN: 685860-46-2
M. Wt: 467.55
InChI Key: SJEGKBYFSIRQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25N9O2S and its molecular weight is 467.55. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activity

The compound , due to its complex structural attributes, is indicative of a broader class of chemicals encompassing purine derivatives, which have been synthesized and evaluated across various studies for their potential applications in scientific research. These derivatives showcase a wide range of biological activities, including but not limited to hypoglycemic, hypolipidemic, antimicrobial, and potential antidepressant and anxiolytic-like activities.

One particular study focused on the synthesis and biological evaluation of substituted pyridines and purines containing 2,4-thiazolidinedione. These compounds were designed and synthesized from corresponding pyridines and purines and then evaluated for their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo. A candidate was selected for further pharmacological studies based on these biological activities (Bok Young Kim et al., 2004).

Another research avenue explored the construction of penta- and hexacyclic heterocyclic systems by the cascade reaction of 3-cyanopyridine-2(1H)-thiones with chloromethyl xanthene derivatives, leading to the formation of purine dione derivatives. This study highlights the potential of such compounds for further chemical applications (V. Dotsenko et al., 2012).

properties

IUPAC Name

3-methyl-8-(4-methylpiperidin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N9O2S/c1-14-8-10-28(11-9-14)19-22-17-16(18(31)23-20(32)27(17)2)29(19)12-13-33-21-24-25-26-30(21)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,23,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEGKBYFSIRQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)NC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N9O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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